Bromo-PEG2-acid
Overview
Description
Bromo-PEG2-acid, also known as 2-(2-(2-bromoethoxy)ethoxy)acetic acid, is a heterobifunctional, PEGylated crosslinker. It features a bromo group at one end and a carboxyl group at the other. The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications . This compound is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG2-acid can be synthesized through a multi-step process involving the reaction of polyethylene glycol with bromoethanol, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .
Types of Reactions:
Nucleophilic Substitution: The bromo group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Esterification: The carboxyl group can react with alcohols in the presence of a dehydrating agent to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiols, amines, alcohols, and bases like sodium hydroxide or potassium carbonate.
Esterification: Alcohols and dehydrating agents such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Amidation: Amines and coupling agents like EDC or HATU.
Major Products:
Nucleophilic Substitution: Thiol-PEG2-acid, Amine-PEG2-acid, Alcohol-PEG2-acid.
Esterification: PEG2-acid esters.
Amidation: PEG2-acid amides.
Scientific Research Applications
Bromo-PEG2-acid is widely used in various scientific research fields:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and polymers.
Biology: It is used in bioconjugation techniques to link biomolecules such as proteins and peptides.
Medicine: It is incorporated into drug delivery systems and antibody-drug conjugates for targeted therapy.
Industry: It is employed in the production of functionalized materials and surface coatings.
Mechanism of Action
The mechanism of action of Bromo-PEG2-acid primarily involves its ability to act as a crosslinker. The bromo group can undergo nucleophilic substitution, allowing the compound to link with various nucleophiles. The carboxyl group can form stable amide or ester bonds with amines or alcohols, respectively . These reactions enable the compound to modify and link different molecules, facilitating the creation of complex structures and functional materials .
Comparison with Similar Compounds
- Bromo-PEG1-acid
- Bromo-PEG3-acid
- Bromo-PEG4-acid
- Bromo-PEG5-acid
- Bromo-PEG6-acid
Comparison: Bromo-PEG2-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG chains like Bromo-PEG1-acid, this compound offers better solubility and flexibility. Longer PEG chains like Bromo-PEG5-acid may provide higher solubility but can be less reactive due to steric hindrance .
Properties
IUPAC Name |
3-[2-(2-bromoethoxy)ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBKJLCKKPYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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